molecular formula C7H6BrF3N2 B13650234 (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine

Cat. No.: B13650234
M. Wt: 255.03 g/mol
InChI Key: BBERXVBCXGPOSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine is a chemical compound that features a pyridine ring substituted with a bromine atom at the 3-position, a trifluoromethyl group at the 6-position, and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine typically involves the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group at the 6-position.

These reactions are often carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    3-Bromo-5-(trifluoromethyl)pyridine: Lacks the methanamine group, making it less versatile in certain reactions.

Uniqueness

(3-Bromo-6-(trifluoromethyl)pyridin-2-yl)methanamine is unique due to the presence of both the trifluoromethyl and methanamine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H6BrF3N2

Molecular Weight

255.03 g/mol

IUPAC Name

[3-bromo-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6BrF3N2/c8-4-1-2-6(7(9,10)11)13-5(4)3-12/h1-2H,3,12H2

InChI Key

BBERXVBCXGPOSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)CN)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.